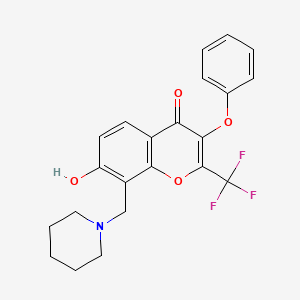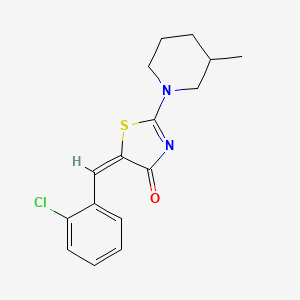
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and reduce inflammation. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments include its potential therapeutic applications in various diseases and its ability to modulate various signaling pathways in the body. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to determine its safety and efficacy in humans and develop it as a potential drug candidate. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interaction with various signaling pathways in the body. Finally, further modifications to the synthesis method may be necessary to improve the yield and purity of the final product.
Méthodes De Synthèse
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multi-step process. The first step involves the synthesis of 3-(piperidin-1-yl)methylphenol, which is then reacted with 7-hydroxy-4H-chromen-4-one to obtain the desired compound. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
7-hydroxy-3-phenoxy-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO4/c23-22(24,25)21-20(29-14-7-3-1-4-8-14)18(28)15-9-10-17(27)16(19(15)30-21)13-26-11-5-2-6-12-26/h1,3-4,7-10,27H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRLWJIDGAXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-phenoxy-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909852.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)


![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![ethyl 4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5909923.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)
![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)